molecular formula C9H6N2S B14240657 1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole CAS No. 383407-03-2

1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole

Cat. No.: B14240657
CAS No.: 383407-03-2
M. Wt: 174.22 g/mol
InChI Key: YGHJLPPPOUOTDE-UHFFFAOYSA-N
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Description

1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole is a heterocyclic compound that contains a fused ring system incorporating cyclopentane, thiopyrano, and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of cyclopentanone with thiourea and subsequent cyclization can yield the desired compound . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products. The scalability of the synthesis process is crucial for industrial applications, and ongoing research aims to improve the efficiency and cost-effectiveness of production methods .

Chemical Reactions Analysis

Types of Reactions

1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .

Scientific Research Applications

1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole can be compared with other similar compounds, such as:

    Imidazole: A simpler heterocyclic compound with a wide range of applications in chemistry and medicine.

    Thiopyran: A sulfur-containing heterocycle with potential biological activities.

    Cyclopentane: A simple hydrocarbon ring that forms the basis for more complex fused ring systems.

The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties compared to its individual components.

Properties

CAS No.

383407-03-2

Molecular Formula

C9H6N2S

Molecular Weight

174.22 g/mol

IUPAC Name

2-thia-4,6-diazatricyclo[7.3.0.03,7]dodeca-1(12),3(7),4,8,10-pentaene

InChI

InChI=1S/C9H6N2S/c1-2-6-4-7-9(11-5-10-7)12-8(6)3-1/h1-5H,(H,10,11)

InChI Key

YGHJLPPPOUOTDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C(N=CN3)SC2=C1

Origin of Product

United States

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